molecular formula C14H14FN3O4S B2946330 N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 893934-34-4

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Cat. No. B2946330
CAS RN: 893934-34-4
M. Wt: 339.34
InChI Key: FEDHRQGSJPIIDE-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a thieno ring, which is a five-membered ring with one sulfur atom . The molecule also has a fluorophenyl group, which is a phenyl group with a fluorine atom attached .

Scientific Research Applications

Synthesis and Biological Evaluation

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide, due to its complex structure, serves as a crucial compound in the synthesis and biological evaluation of various substituted molecules. For instance, the synthesis of fluoroethoxy and fluoropropoxy substituted compounds has demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central benzodiazepine receptors. These compounds have shown potential in biodistribution studies for the localization of peripheral benzodiazepine receptors, suggesting their application in imaging neurodegenerative disorders (Fookes et al., 2008).

Radiosynthesis for PET Imaging

Another significant application involves the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Compounds designed with fluorine atoms in their structure allow for labeling with fluorine-18, thus facilitating in vivo imaging using PET. This application is critical in the study of diseases that affect the brain and other organs, showcasing the compound's utility in advanced medical imaging technologies (Dollé et al., 2008).

Fluorinated Heterocyclic Compounds Synthesis

The versatility of this compound extends to the synthesis of fluorinated heterocyclic compounds. These compounds, including fluorine-bearing pyrazolones and pyrimidines, play a crucial role in the development of new pharmaceuticals and agrochemicals due to their unique biological activities. The method for synthesizing these compounds highlights the importance of incorporating fluorine for developing novel heterocyclic compounds with potential therapeutic applications (Shi et al., 1996).

Anticancer and Antimicrobial Activity

Research into this compound derivatives has also explored their potential in anticancer and antimicrobial applications. Novel derivatives have been evaluated for toxicity assessment, tumor inhibition, and their action as antioxidants, analgesics, and anti-inflammatory agents. These studies provide a foundation for the development of new therapeutic agents targeting various diseases, highlighting the compound's role in advancing pharmacological research (Faheem, 2018).

Mechanism of Action

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4S/c1-22-6-13(19)16-14-11-7-23(20,21)8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDHRQGSJPIIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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